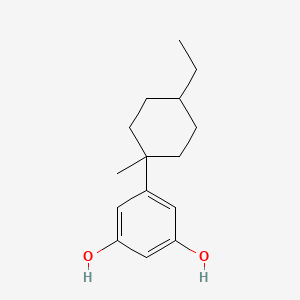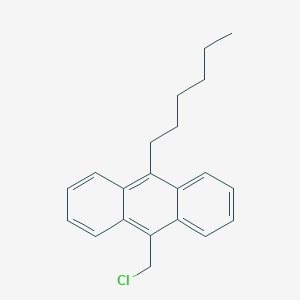
9-(Chloromethyl)-10-hexylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Chloromethyl)-10-hexylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The unique structure of this compound, with a chloromethyl group at the 9th position and a hexyl group at the 10th position, imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Chloromethyl)-10-hexylanthracene typically involves the chloromethylation of 10-hexylanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the anthracene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chloromethylation reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Chloromethyl)-10-hexylanthracene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinones.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alcohol derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of methyl derivatives.
Wissenschaftliche Forschungsanwendungen
9-(Chloromethyl)-10-hexylanthracene has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 9-(Chloromethyl)-10-hexylanthracene is primarily based on its ability to undergo substitution reactions, forming stable derivatives with various functional groups. These derivatives can interact with specific molecular targets, such as enzymes or receptors, depending on the nature of the substituent. For example, the compound can act as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols, enhancing their detection in analytical methods .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(Chloromethyl)anthracene: Similar structure but lacks the hexyl group, making it less hydrophobic and potentially less versatile in certain applications.
9,10-Dimethylanthracene: Substituted with two methyl groups, leading to different photophysical properties and applications.
9-(Chloromethyl)-10-decylanthracene: Similar structure with a longer alkyl chain, which may affect its solubility and reactivity.
Uniqueness
The presence of both chloromethyl and hexyl groups in 9-(Chloromethyl)-10-hexylanthracene provides a unique combination of reactivity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, and industry. Its ability to form stable derivatives with various functional groups enhances its versatility and usefulness in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
823788-51-8 |
|---|---|
Molekularformel |
C21H23Cl |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
9-(chloromethyl)-10-hexylanthracene |
InChI |
InChI=1S/C21H23Cl/c1-2-3-4-5-10-16-17-11-6-8-13-19(17)21(15-22)20-14-9-7-12-18(16)20/h6-9,11-14H,2-5,10,15H2,1H3 |
InChI-Schlüssel |
PLAYPCCPLZTIOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


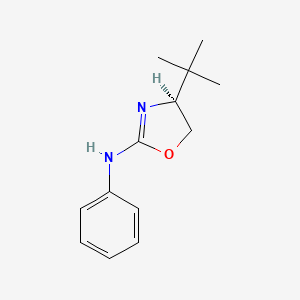

![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)
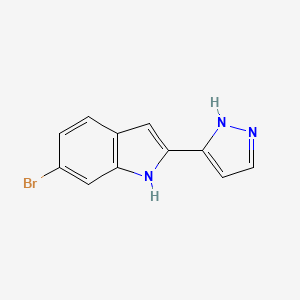
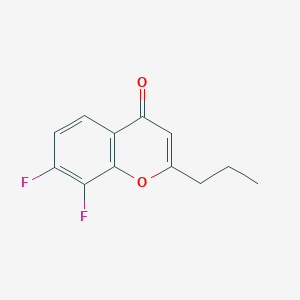

![2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide](/img/structure/B14214205.png)
![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
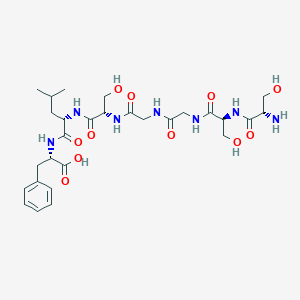
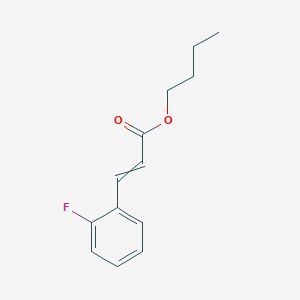
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
